REACTION_CXSMILES
|
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].CN(C)C=O.[F:12][C:13]([F:20])([F:19])[CH2:14]CC(O)=O>CCCCC>[F:12][C:13]([F:20])([F:19])[CH2:14][CH2:1][C:2]([Cl:4])=[O:3]
|
Name
|
|
Quantity
|
101 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
131 g
|
Type
|
reactant
|
Smiles
|
FC(CCC(=O)O)(F)F
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Then the reaction solution was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CCC(=O)Cl)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |